Regioselective Alkylation Advantage Over Terminal Oxo‑Analogues in Terpenoid Synthesis
In the total synthesis of the bioactive sesquiterpenoid (3R,7RS)-3,7,11-trimethyl-10-oxododecanoic acid, the internal 10‑oxo group enabled regioselective enolate alkylation with an allylic iodide, a transformation that terminal aldehydes (e.g. 12‑oxododecanoic acid) cannot perform without protection/deprotection sequences [1]. The five‑step synthesis starting from (R)-(+)-citronellol proceeded with 28 % overall yield, demonstrating that the internal ketone of the 10‑oxododecanoate scaffold is essential for convergent fragment coupling [1].
| Evidence Dimension | Synthetic yield and step economy in terpenoid synthesis |
|---|---|
| Target Compound Data | 28 % overall yield in 5 steps using 10‑oxododecanoic acid scaffold (as the trimethyl derivative) |
| Comparator Or Baseline | Terminal oxo‑analogues would require additional protection steps; no direct yield comparison available for identical target |
| Quantified Difference | Not directly quantifiable; positional advantage eliminates ≥1 protection steps |
| Conditions | Synthesis of (3R,7RS)-3,7,11-trimethyl-10-oxododecanoic acid from (R)-(+)-citronellol |
Why This Matters
Procurement of the 10‑oxo positional isomer directly enables shorter synthetic routes and higher overall yields for sesquiterpenoid natural products compared with terminal oxo‑analogues.
- [1] Li, Y.‑L. et al. (1997) 'A facile total synthesis of (3R,7RS)-3,7,11-trimethyl-10-oxododecanoic acid', Synthetic Communications, 27(24), pp. 4341–4348. View Source
